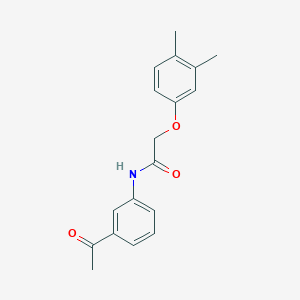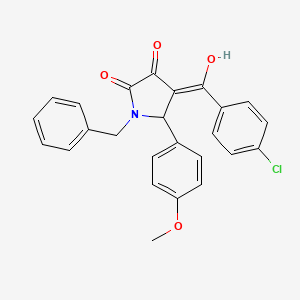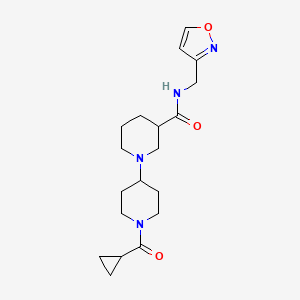
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-isopropoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-isopropoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-isopropoxyphenyl)acrylonitrile involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death. Additionally, this compound has been shown to induce apoptosis, which is a programmed cell death mechanism that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. For instance, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis. Additionally, this compound has been shown to induce the accumulation of reactive oxygen species (ROS), which are essential for the elimination of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-isopropoxyphenyl)acrylonitrile in lab experiments is its potent anticancer activity. This makes it an ideal candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-isopropoxyphenyl)acrylonitrile. One of the most promising directions is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of this compound. Furthermore, studies are needed to investigate the potential applications of this compound in other fields of scientific research, such as neuroscience and immunology.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-isopropoxyphenyl)acrylonitrile involves the reaction of 2-aminobenzimidazole and 3-(3-bromo-4-isopropoxyphenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-isopropoxyphenyl)acrylonitrile has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-propan-2-yloxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c1-12(2)24-18-8-7-13(10-15(18)20)9-14(11-21)19-22-16-5-3-4-6-17(16)23-19/h3-10,12H,1-2H3,(H,22,23)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLNLFXNEDEKPX-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5364912.png)
![methyl 4-methyl-3-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5364917.png)

![4-{[(3-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5364929.png)

![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5364936.png)

![4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5364948.png)

![1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate](/img/structure/B5364972.png)

![2-(5-fluoro-2-methylphenyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5365004.png)
![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365011.png)
